3-{[(Cyclohex-1-en-1-yl)methyl]amino}propan-1-ol
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Overview
Description
3-{[(Cyclohex-1-en-1-yl)methyl]amino}propan-1-ol is an organic compound that features a cyclohexene ring, an amino group, and a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Cyclohex-1-en-1-yl)methyl]amino}propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclohexene with formaldehyde and an amine, followed by reduction. The reaction conditions typically include the use of a solvent such as ethanol and a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[(Cyclohex-1-en-1-yl)methyl]amino}propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce various substituted amines.
Scientific Research Applications
3-{[(Cyclohex-1-en-1-yl)methyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(Cyclohex-1-en-1-yl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclohexene ring may interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexen-1-ol: A similar compound with a hydroxyl group on the cyclohexene ring.
Cyclohexanone: An oxidized derivative of cyclohexene.
Cyclohexylamine: A compound with an amino group attached to the cyclohexane ring.
Uniqueness
3-{[(Cyclohex-1-en-1-yl)methyl]amino}propan-1-ol is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
192123-13-0 |
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Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
3-(cyclohexen-1-ylmethylamino)propan-1-ol |
InChI |
InChI=1S/C10H19NO/c12-8-4-7-11-9-10-5-2-1-3-6-10/h5,11-12H,1-4,6-9H2 |
InChI Key |
HGDYMOKUPCSDFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CNCCCO |
Origin of Product |
United States |
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